molecular formula C26H21F2N3O3S B11069616 (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11069616
M. Wt: 493.5 g/mol
InChI Key: ASIJGNRHVYOAHX-UHFFFAOYSA-N
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Description

3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that features a thiazine ring, fluorobenzyl groups, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include 4-fluorobenzyl chloride and 4-methoxyphenyl isothiocyanate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its combination of a thiazine ring, multiple fluorobenzyl groups, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H21F2N3O3S

Molecular Weight

493.5 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylimino]-N-(4-methoxyphenyl)-4-oxo-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C26H21F2N3O3S/c1-34-22-12-10-21(11-13-22)30-25(33)23-14-24(32)31(16-18-4-8-20(28)9-5-18)26(35-23)29-15-17-2-6-19(27)7-3-17/h2-14H,15-16H2,1H3,(H,30,33)

InChI Key

ASIJGNRHVYOAHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC3=CC=C(C=C3)F)S2)CC4=CC=C(C=C4)F

Origin of Product

United States

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